

Unveiling the Molecular Architecture: A Technical Guide to MC-Val-Cit-PAB-vinblastine

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Compound of Interest		
Compound Name:	MC-Val-Cit-PAB-vinblastine	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, synthesis, and key characteristics of **MC-Val-Cit-PAB-vinblastine**, a crucial component in the development of antibody-drug conjugates (ADCs). This document delves into the molecular intricacies of this agent-linker conjugate, offering valuable data and methodologies for professionals in the field of targeted cancer therapy.

Introduction to MC-Val-Cit-PAB-vinblastine

MC-Val-Cit-PAB-vinblastine is a sophisticated chemical entity designed for targeted drug delivery. It comprises the potent anti-mitotic agent, vinblastine, attached to a specialized linker system. This linker, MC-Val-Cit-PAB, is engineered for stability in circulation and selective cleavage within the tumor microenvironment, thereby ensuring the precise release of the cytotoxic payload to cancer cells. This targeted approach aims to enhance therapeutic efficacy while minimizing off-target toxicity.[1][2][3]

The linker itself is a multi-component system:

- MC (Maleimidocaproyl): This group serves as a reactive handle for conjugation to antibodies, typically through the thiol groups of cysteine residues.[4][5]
- Val-Cit (Valine-Citrulline): This dipeptide sequence is specifically designed to be cleaved by cathepsin B, a protease that is often overexpressed in the lysosomal compartments of



cancer cells.[4][6]

PAB (p-aminobenzyl alcohol): This self-immolative spacer connects the dipeptide to the drug.
Following the enzymatic cleavage of the Val-Cit linker, the PAB moiety undergoes a 1,6-elimination reaction to release the unmodified vinblastine payload.[4]

Chemical Structure and Properties

The rational design of **MC-Val-Cit-PAB-vinblastine** results in a molecule with specific physicochemical properties crucial for its function as an ADC component.

Chemical Structure

The fundamental components of the molecule are covalently linked to form a linear conjugate. The maleimide group provides a site for antibody attachment, the peptide linker ensures controlled cleavage, the PAB spacer facilitates drug release, and vinblastine acts as the cytotoxic warhead.

Quantitative Physicochemical Data

A summary of the key quantitative data for **MC-Val-Cit-PAB-vinblastine** and its essential linker precursor is presented in the table below.

Property	MC-Val-Cit-PAB- vinblastine	MC-Val-Cit-PAB Linker
CAS Number	2055896-92-7[1]	159857-80-4[4]
Molecular Formula	C74H97N10O15[7]	C28H40N6O7[4]
Molecular Weight	1366.62 g/mol [3][7]	572.7 g/mol [4]
Purity	Typically ≥95% (Commercially available)	≥98% (Commercially available) [4]
Solubility	Soluble in DMSO (≥ 100 mg/mL)[1]; Insoluble in water[1]	Soluble in DMSO[4]



Synthesis and Experimental Protocols

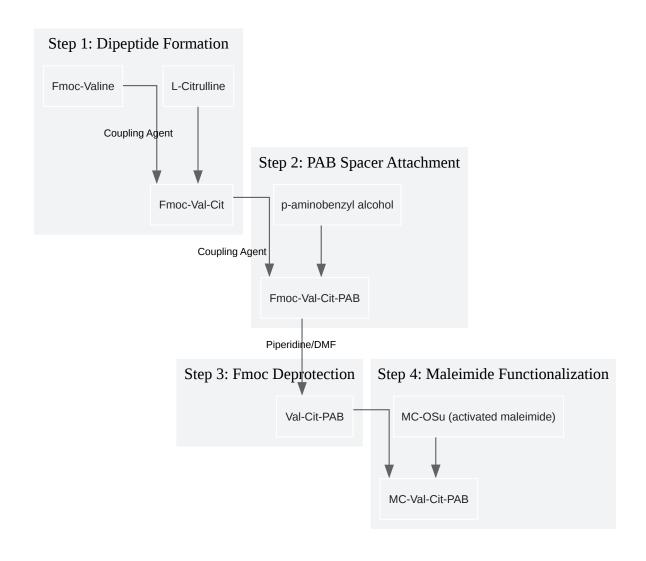
The synthesis of MC-Val-Cit-PAB-vinblastine is a multi-step process that involves the initial synthesis of the linker, followed by conjugation to the vinblastine payload. While a detailed, end-to-end protocol for the entire conjugate is not readily available in public literature, the synthesis of the MC-Val-Cit-PAB linker is well-documented.

Synthesis of the MC-Val-Cit-PAB Linker

An improved synthetic methodology for the cathepsin B-cleavable Mc-Val-Cit-PABOH linker has been reported to proceed in six steps from L-Citrulline, achieving an overall yield of 50%. This route is noted to avoid undesirable epimerization.[8] The key steps in a common synthetic approach are outlined below. This process often involves the use of protecting groups, such as Fmoc (9-fluorenylmethyloxycarbonyl), to control reactivity during the peptide couplings.

Experimental Workflow for Linker Synthesis





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Caption: A generalized workflow for the synthesis of the MC-Val-Cit-PAB linker.

Conjugation of Vinblastine and Purification

The conjugation of vinblastine to the MC-Val-Cit-PAB linker typically involves the reaction of a suitable functional group on vinblastine with the activated linker. The final product, **MC-Val-Cit-PAB-vinblastine**, would then be purified using chromatographic techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity.



Characterization would be performed using methods like mass spectrometry and NMR to confirm the structure and identity of the conjugate.

Mechanism of Action in Antibody-Drug Conjugates

The MC-Val-Cit-PAB-vinblastine conjugate is designed to be attached to a monoclonal antibody (mAb) that targets a specific antigen on the surface of cancer cells. The resulting ADC circulates in the bloodstream until it encounters and binds to its target antigen.

Signaling Pathway of ADC Action



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Caption: The mechanism of action of an ADC utilizing the **MC-Val-Cit-PAB-vinblastine** payload.

Once the ADC is internalized by the cancer cell, it is trafficked to the lysosome. The acidic environment and the presence of proteases, specifically cathepsin B, lead to the cleavage of the Val-Cit linker.[4] This enzymatic cleavage initiates the self-immolation of the PAB spacer, resulting in the release of free vinblastine into the cytoplasm. Vinblastine then exerts its cytotoxic effect by binding to tubulin and inhibiting microtubule polymerization, leading to cell cycle arrest and apoptosis.[3]

Conclusion

MC-Val-Cit-PAB-vinblastine represents a highly engineered and effective component for the construction of antibody-drug conjugates. Its design, incorporating a stable linker with a specific enzymatic cleavage site, allows for the targeted delivery and controlled release of a potent cytotoxic agent. This technical guide provides a foundational understanding of its chemical



structure, properties, synthesis, and mechanism of action, which is essential for researchers and scientists working on the development of next-generation cancer therapeutics.

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